2-Dimethyl-4-chromanone oxime

CAS No.: 24700-17-2

Cat. No.: VC5383752

Molecular Formula: C11H13NO2

Molecular Weight: 191.23

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 24700-17-2 |

|---|---|

| Molecular Formula | C11H13NO2 |

| Molecular Weight | 191.23 |

| IUPAC Name | (NZ)-N-(2,2-dimethyl-3H-chromen-4-ylidene)hydroxylamine |

| Standard InChI | InChI=1S/C11H13NO2/c1-11(2)7-9(12-13)8-5-3-4-6-10(8)14-11/h3-6,13H,7H2,1-2H3/b12-9- |

| Standard InChI Key | GDPBZFJOCVCFBX-UHFFFAOYSA-N |

| SMILES | CC1(CC(=NO)C2=CC=CC=C2O1)C |

Introduction

Chemical Structure and Physicochemical Properties

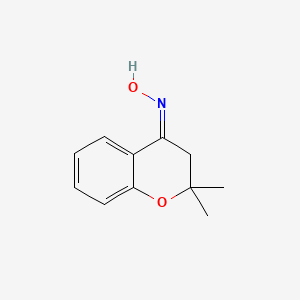

2-Dimethyl-4-chromanone oxime (C₁₁H₁₃NO₂; molecular weight: 191.23 g/mol) features a chromanone scaffold substituted with two methyl groups at the C2 position and an oxime (-NOH) functional group at C4 (Figure 1) . The oxime moiety introduces polarity and hydrogen-bonding capacity, influencing its reactivity and interactions with biological targets.

Key Structural Features:

-

Fused Bicyclic System: A benzene ring (Ring A) fused to a dihydropyranone ring (Ring B) .

-

Substituents:

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃NO₂ |

| Molecular Weight | 191.23 g/mol |

| CAS Number | 24700-17-2 |

| Solubility | Soluble in polar organic solvents (e.g., ethanol, DMSO) |

| Stability | Stable under ambient conditions; sensitive to strong acids/bases |

NMR studies of the parent compound, 2,2-dimethyl-4-chromanone, reveal distinct shifts for the methyl groups (δ ≈ 1.40–1.50 ppm) and methylene protons (δ ≈ 2.70 ppm) . The oxime derivative’s ¹H and ¹³C NMR spectra are anticipated to show deshielding effects at C4 due to the electron-withdrawing oxime group .

Synthesis and Reaction Pathways

Primary Synthesis Method

The oxime is synthesized via nucleophilic addition of hydroxylamine to 2,2-dimethyl-4-chromanone under reflux in ethanol :

Reaction Scheme:

-

Conditions: Hydroxylamine hydrochloride and potassium carbonate in ethanol, refluxed for 1–4 hours .

Beckmann Rearrangement

The oxime undergoes Beckmann rearrangement under acidic conditions to form 2,2-dimethylbenzoxazepinones, a class of bioactive heterocycles :

-

Applications: Benzoxazepinones are intermediates in synthesizing antidepressants and antimicrobial agents .

Reduction to Amino Derivatives

Catalytic hydrogenation (Raney Ni/H₂) selectively reduces the oxime to 4-amino-2,2-dimethylchroman, a potential pharmacophore :

| Compound | Activity (IC₅₀ or MIC) | Target Organism/Cell Line |

|---|---|---|

| 2-Dimethyl-4-chromanone | Moderate antioxidant | DPPH assay |

| 4-Aminochroman | Antitubercular (MIC: 12.5 μg/mL) | Mycobacterium tuberculosis |

| Oxime derivative 6a | Antibacterial (MIC: 12.5 μg/mL) | Staphylococcus aureus |

Applications in Drug Discovery and Synthesis

Pharmaceutical Intermediates

-

Benzoxazepinones: Antidepressant DSP-1053 and anti-HIV agents .

-

4-Aminochromans: Potassium channel openers for cardiovascular diseases .

Material Science

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume